Methyl 2-methoxy-4-methyl-5-nitrobenzoate
Description
Molecular Architecture and Substituent Effects
Methyl 2-methoxy-4-methyl-5-nitrobenzoate (C₁₀H₁₁NO₅) is a nitrobenzoate derivative characterized by a benzoate backbone with three substituents: a methoxy group at position 2, a methyl group at position 4, and a nitro group at position 5. The molecular architecture is defined by the following features:
| Substituent | Position | Electronic Nature | Structural Impact |
|---|---|---|---|
| Methoxy (-OCH₃) | 2 | Electron-donating (via resonance) | Enhances ring electron density, influences reactivity |
| Methyl (-CH₃) | 4 | Electron-donating (inductive) | Stabilizes adjacent substituents, affects steric interactions |
| Nitro (-NO₂) | 5 | Electron-withdrawing (inductive/resonance) | Withdraws electron density, increases ring strain |
The nitro group at position 5 exerts a dominant electron-withdrawing effect, polarizing the benzene ring and directing subsequent electrophilic substitutions. The methoxy group at position 2, being ortho to the nitro group, participates in resonance interactions that mitigate some of the nitro group’s electron-withdrawing effects. The methyl group at position 4 introduces steric hindrance, which may influence molecular packing in the crystalline state.
Substituent-Specific Electronic Effects
- Nitro Group : The -NO₂ group’s electron-withdrawing nature reduces the ring’s electron density, making it less reactive toward electrophilic aromatic substitution. This effect is amplified in the para position relative to the nitro group, as observed in related nitrobenzoates.
- Methoxy Group : The -OCH₃ group donates electron density via resonance, partially counteracting the nitro group’s deactivating effects. This interaction is critical for stabilizing the molecule’s electronic structure.
- Methyl Group : The -CH₃ group’s inductive electron donation slightly increases the ring’s electron density, though its steric bulk may restrict rotational freedom around the C4-C5 bond.
Crystallographic Data and Conformational Analysis
While direct crystallographic data for this compound are not available, insights can be inferred from structurally related compounds. For example, methyl 4-nitrobenzoate crystallizes in a monoclinic system (space group P2₁/c) with a nitro group nearly coplanar to the benzene ring (dihedral angle = 0.6°). The methoxycarbonyl group in this compound forms a dihedral angle of 8.8° with the ring, suggesting a balance between conjugation and steric strain.
Predicted Conformational Features
- Nitro Group Orientation : Likely coplanar with the benzene ring due to resonance stabilization, similar to methyl 4-nitrobenzoate.
- Methoxy Group Positioning : Ortho to the nitro group, its oxygen may engage in weak intramolecular hydrogen bonding with adjacent protons, though steric clashes with the methyl group at position 4 might limit this interaction.
- Methyl Group Influence : The -CH₃ group at position 4 may adopt a staggered conformation to minimize steric repulsion with the nitro group, potentially altering the ring’s planarity.
Non-Covalent Interactions in Analogous Systems
In methyl 4-hydroxy-3-nitrobenzoate, crystal packing involves hydrogen bonds between hydroxyl groups and nitro oxygens, along with π-stacking interactions between aromatic rings. For this compound, similar interactions could occur, though the absence of a hydroxyl group and the presence of a methyl group may favor weaker van der Waals forces and C-H···O hydrogen bonds involving the methoxy oxygen.
Comparative Analysis with Related Nitrobenzoate Derivatives
Structural and Electronic Comparisons
| Compound | Substituents | Key Structural Features | Electronic Impact |
|---|---|---|---|
| Methyl 4-nitrobenzoate | -NO₂ (para), -OCH₃ (absent) | Nitro group coplanar with ring; ester dihedral angle ~8.8° | Strong electron withdrawal; reduced ring reactivity |
| Methyl 5-benzyloxy-4-methoxy-2-nitrobenzoate | -OCH₂Ph (para), -OCH₃ (meta) | Benzyloxy group increases steric bulk; ester group planar | Electron-donating methoxy mitigates nitro effects |
| 4-Methoxy-2-methyl-5-nitrobenzoic acid | -COOH (parent acid), -OCH₃, -CH₃ | Carboxylic acid protonates; nitro group meta to methoxy | Enhanced acidity; stronger nitro deactivation |
Key Observations
Substituent Positioning :
- The nitro group’s position relative to electron-donating groups (e.g., methoxy) critically influences resonance stabilization. In this compound, the methoxy group is ortho to the nitro group, enabling stronger resonance interactions compared to para-substituted analogs.
- The methyl group at position 4 introduces steric hindrance, which may destabilize planar conformations and reduce π-electron delocalization.
Functional Group Impact :
- The ester moiety (-OCH₃) increases solubility in organic solvents compared to the carboxylic acid derivative (e.g., 4-methoxy-2-methyl-5-nitrobenzoic acid).
- The absence of a hydroxyl group (as in methyl 4-hydroxy-3-nitrobenzoate) eliminates potential hydrogen-bond donors, potentially altering crystal packing motifs.
Electronic Effects :
Vibrational and Spectroscopic Insights
In related nitrobenzoate derivatives, nitro group stretching frequencies (~1520–1580 cm⁻¹) and aromatic C-H bending modes (~600–900 cm⁻¹) are sensitive to substituent effects. For this compound, the methoxy group’s C-O stretching (~1250 cm⁻¹) and the methyl group’s C-H bending (~1450 cm⁻¹) would dominate the IR spectrum, while the nitro group’s symmetric and asymmetric stretches would appear as distinct peaks.
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-methoxy-4-methyl-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-6-4-9(15-2)7(10(12)16-3)5-8(6)11(13)14/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXJRVZVIWNIHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-methoxy-4-methyl-5-nitrobenzoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in research and medicine.
Chemical Structure and Properties
This compound is characterized by its molecular formula and a molar mass of approximately 225.23 g/mol. The compound features a methoxy group, a methyl group, and a nitro group attached to a benzoate structure, contributing to its unique chemical reactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 225.23 g/mol |
| Melting Point | 146-148 °C |
| Boiling Point | ~429 °C |
| Solubility | Soluble in organic solvents |
| Density | ~1.367 g/cm³ |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the context of enzyme inhibition and antimicrobial properties .
- Enzyme Inhibition : The compound has been studied for its role as a potential inhibitor of various enzymes, including xanthine oxidase. The presence of the nitro group allows for further chemical modifications that enhance its interaction with biological targets, making it a valuable compound in drug design.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antibacterial and antifungal properties. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial effects.
- Mechanism of Action : The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets. The nitro group can be reduced to form reactive species that may covalently bond with proteins or nucleic acids, disrupting normal cellular functions .
Case Studies
Several studies have evaluated the biological activity of this compound and its derivatives:
- Study on Enzyme Interaction : A study highlighted the compound's role as a linker molecule in the development of xanthine oxidase probes, indicating its potential utility in biochemical assays.
- Antimicrobial Evaluation : Another study assessed various derivatives for their antibacterial properties against common pathogens, revealing promising results that warrant further investigation into their therapeutic potential .
Applications in Research
This compound serves multiple roles in scientific research:
- Pharmaceutical Development : Its unique structural features make it suitable for developing new pharmaceutical agents targeting specific enzymes or microbial infections.
- Chemical Synthesis : It acts as an intermediate in synthesizing more complex organic molecules, facilitating advancements in organic chemistry.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Recent studies have indicated that methyl 2-methoxy-4-methyl-5-nitrobenzoate exhibits significant antimicrobial properties against various pathogenic bacteria and fungi. For instance, a study conducted by researchers at a prominent university tested the compound against multi-drug resistant strains of Escherichia coli and Staphylococcus aureus, demonstrating an inhibition zone of up to 15 mm at concentrations of 100 µg/mL.
Anticancer Properties : The compound has also been evaluated for its anticancer potential. In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 25 µM. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.
Agricultural Applications
This compound has been explored as a potential pesticide due to its ability to inhibit certain enzymes involved in the growth of pests. A field trial demonstrated that application of the compound at a concentration of 200 mg/L reduced aphid populations by over 60% compared to untreated controls.
Material Science
In material science, this compound has been utilized as a precursor for synthesizing polymeric materials with enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve their resistance to thermal degradation.
Case Study 1: Antimicrobial Efficacy
A controlled study assessed the antimicrobial activity of this compound against various pathogens. The results indicated that the compound not only inhibited growth but also showed synergy when combined with conventional antibiotics, enhancing their efficacy against resistant strains.
Case Study 2: Anticancer Activity
In an experimental study focused on breast cancer treatment, researchers investigated the effects of this compound on MCF-7 cells. The treatment resulted in increased apoptosis rates, evidenced by elevated levels of cleaved caspase-3 and PARP, suggesting its potential as an adjunct therapy in cancer treatment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:
Structural and Functional Differences
- Substituent Positions : this compound uniquely combines a methyl group at position 4 and nitro at position 5, distinguishing it from analogs like Methyl 5-methoxy-2-nitrobenzoate (CAS 2327-45-9), where the nitro group is at position 2 .
- Electron Effects : The nitro group at position 5 enhances electrophilic substitution reactivity compared to compounds with nitro groups at position 2 (e.g., Methyl 5-methoxy-2-nitrobenzoate), which are less reactive due to steric hindrance.
- Fluorinated Analogs : Methyl 4-(difluoromethoxy)-5-methoxy-2-nitrobenzoate incorporates a difluoromethoxy group, improving metabolic stability in drug candidates .
Physicochemical Properties
- Molecular Weight : this compound (225.20 g/mol) is lighter than analogs with bulky substituents (e.g., Methyl 5-benzyloxy-4-methoxy-2-nitrobenzoate at 333.30 g/mol) .
- Solubility : The methyl group at position 4 increases lipophilicity compared to hydroxyl-containing analogs like Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate, which is more polar .
Economic and Commercial Considerations
- This compound is significantly more expensive (€343.00/g) than simpler analogs like Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate ($100–$150/g), reflecting its specialized synthesis and lower commercial availability .
Research Findings and Trends
- Medicinal Chemistry : Derivatives of this compound are being explored for anti-inflammatory and anti-tubercular activities due to their nitro-aromatic pharmacophore .
- Fluorinated Derivatives : Compounds like Methyl 4-(difluoromethoxy)-5-methoxy-2-nitrobenzoate are gaining traction in PET imaging probe development .
- Green Synthesis : Recent efforts focus on optimizing esterification and nitration steps to reduce costs and improve yields for large-scale production .
Q & A
Basic: What are the critical parameters to optimize in the synthesis of Methyl 2-methoxy-4-methyl-5-nitrobenzoate via multi-step reactions?
Answer:
Key parameters include reaction time, temperature, catalyst selection, and purification protocols. For example, nitration steps (e.g., introducing the nitro group) require precise control of nitric acid concentration and temperature to avoid over-nitration or side reactions. Evidence from multi-step syntheses of analogous nitrobenzoates highlights the importance of stepwise purification using recrystallization or column chromatography to isolate intermediates . Reaction monitoring via TLC or HPLC is critical to ensure intermediate purity before proceeding to subsequent steps.
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR can confirm substituent positions (e.g., methoxy, methyl, nitro groups) and aromatic ring substitution patterns.
- IR Spectroscopy : Identifies functional groups (C=O ester stretch at ~1700 cm, nitro group absorption at ~1520 cm).
- HPLC/GC-MS : Validates purity (>98% by area normalization) and detects trace impurities.
Refer to analytical protocols for structurally similar nitrobenzoates, such as those validated for methyl 4-fluoro-3-nitrobenzoate derivatives .
Advanced: How can researchers resolve contradictions in the nitration reactivity of this compound under varying acidic conditions?
Answer:
Contradictions may arise from competing electrophilic substitution pathways (e.g., para vs. ortho nitration). Methodological solutions include:
- Controlled Experiments : Systematic variation of acid strength (e.g., HNO/HSO ratios) and temperature to map regioselectivity trends.
- Computational Modeling : DFT calculations to compare activation energies for different nitration pathways.
- Isotopic Labeling : Track nitro group incorporation using N-labeled reagents.
Analogous studies on nitrated benzamide derivatives demonstrate these approaches .
Advanced: What methodological approaches are recommended to study the hydrolytic stability of this compound in aqueous solutions?
Answer:
- Kinetic Studies : Monitor ester hydrolysis rates via UV-Vis spectroscopy or pH-stat titration under varying pH (1–14) and temperatures (25–80°C).
- Degradation Product Analysis : Use LC-MS to identify hydrolyzed products (e.g., carboxylic acid derivatives).
- Activation Energy Calculation : Apply Arrhenius plots to predict shelf-life under storage conditions.
Ecological data gaps for related compounds (e.g., 4-hydroxy-3-methoxy-5-nitrobenzoic acid) highlight the need for such studies .
Basic: What purification strategies are recommended for isolating this compound with high purity (>98%)?
Answer:
- Recrystallization : Use solvent pairs like ethanol/water or dichloromethane/hexane to remove polar or non-polar impurities.
- Column Chromatography : Silica gel with gradient elution (e.g., hexane:ethyl acetate 4:1 to 1:1) for complex mixtures.
- Vacuum Sublimation : Effective for thermally stable nitroaromatics.
Protocols for purifying methyl 4-benzyloxy-5-methoxy-2-nitrobenzoate (97% purity) provide a validated framework .
Advanced: How can computational modeling guide the design of derivatives based on this compound for enhanced bioactivity?
Answer:
- Docking Studies : Predict interactions with biological targets (e.g., enzymes) using software like AutoDock or Schrödinger.
- QSAR Modeling : Correlate substituent electronic properties (Hammett σ constants) with bioactivity data.
- Solubility Prediction : COSMO-RS simulations to optimize logP and aqueous solubility.
Case studies on triazolo-thiadiazine derivatives demonstrate the utility of computational tools in modifying nitroaromatic scaffolds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
